4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
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Overview
Description
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
- Fluorine-Containing Derivatives : Khlebnicova et al. (2020) discussed an effective approach to synthesize novel 4-acylamino-4,5,6,7-tetrahydro-1,2-benzisoxazoles, including fluorine-containing derivatives. They demonstrated the synthesis of these derivatives with yields of 80–94% (Khlebnicova et al., 2020).
Pharmacological Properties
- GABA Uptake Inhibitors : Falch et al. (1999) explored the synthesis and pharmacology of enantiomers of exo-THPO and analogues, showing their potential as selective inhibitors of glial GABA uptake (Falch et al., 1999).
- Antiproliferative Agents : Prasad et al. (2009) synthesized 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents, with some showing potent activity against carcinoma cells (Prasad et al., 2009).
Antitumor Activity
- Thiazole Derivatives : Ostapiuk et al. (2017) synthesized new thiazole derivatives of 4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, demonstrating significant antitumor effects (Ostapiuk et al., 2017).
Reactions and Chemical Properties
- Reactions with Metal Carbonyls : Nitta et al. (1985) examined the reactions of 4,5-polymethylene-substituted 2-isoxazolines with metal carbonyls, leading to various compounds including those with 4,5,6,7-tetrahydro-1,2-benzisoxazole structure (Nitta et al., 1985).
Antitumor Properties of Derivatives
- Farnesyltransferase Inhibitors : Hunt et al. (2000) explored derivatives of 4,5,6,7-tetrahydro-1,2-benzisoxazole as potent farnesyltransferase inhibitors with promising antitumor activity, leading to clinical trials (Hunt et al., 2000).
Agricultural Applications
- Paddy Field Herbicides : Hwang et al. (2005) synthesized derivatives of 4,5,6,7-tetrahydro-2H-indazole, showing potent herbicidal activity against annual weeds in rice fields (Hwang et al., 2005).
Antioxidant Properties
- Antioxidant Activity : Polo et al. (2016) reported on the synthesis and antioxidant properties of tetrahydroindazole derivatives, including those with 4,5,6,7-tetrahydro-2H-indazole structure (Polo et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPCPJLLNKCLRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629706 |
Source
|
Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-91-0 |
Source
|
Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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